molecular formula C8H8Cl2N2O B13687748 2-Amino-2-(2,5-dichlorophenyl)acetamide

2-Amino-2-(2,5-dichlorophenyl)acetamide

Cat. No.: B13687748
M. Wt: 219.06 g/mol
InChI Key: TULYKSUSTMHRKE-UHFFFAOYSA-N
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Description

2-Amino-2-(2,5-dichlorophenyl)acetamide is an organic compound with the molecular formula C8H8Cl2N2O. It is a derivative of acetamide and contains two chlorine atoms attached to the benzene ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-(2,5-dichlorophenyl)acetamide can be synthesized through the reaction of 2,5-dichloroaniline with acetic anhydride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:

[ \text{2,5-Dichloroaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,5-dichlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-Amino-2-(2,5-dichlorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2,4-dichlorophenyl)acetamide
  • 2-Amino-2-(3,5-dichlorophenyl)acetamide
  • 2-Amino-2-(2,6-dichlorophenyl)acetamide

Uniqueness

2-Amino-2-(2,5-dichlorophenyl)acetamide is unique due to the specific positioning of the chlorine atoms on the benzene ring. This positioning can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

IUPAC Name

2-amino-2-(2,5-dichlorophenyl)acetamide

InChI

InChI=1S/C8H8Cl2N2O/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,11H2,(H2,12,13)

InChI Key

TULYKSUSTMHRKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(C(=O)N)N)Cl

Origin of Product

United States

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